![molecular formula C19H26N2O2S B5540597 (1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)
(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one" is a derivative of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane, which has been studied for various structural, conformational, and pharmacological properties. Derivatives of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and related scaffolds have been synthesized and analyzed to understand their molecular structure, conformation, and potential applications in different fields excluding drug use and dosage information.
Synthesis Analysis
Synthesis of similar derivatives involves condensation reactions, modifications of the diazabicyclo nonane skeleton, and various esterification processes. The synthesis methods can vary depending on the desired functional groups and structural modifications (Fernández et al., 1995).
Molecular Structure Analysis
The molecular structure of these compounds typically exhibits a diazabicyclo nonane core with substituents that may influence the overall conformation and stereochemistry. Crystal structure determination by X-ray diffraction has provided insights into the chair-chair conformation adopted by these molecules in the solid state (Venkateswaramoorthi et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including conformational reorganization under changes in solvent polarity, protonation, or complexation with metal ions like LaCl3. Such reactivity is essential for understanding their behavior in different chemical environments and for potential applications in molecular switches or liposomal delivery systems (Veremeeva et al., 2019).
Applications De Recherche Scientifique
Structural and Conformational Studies
Studies have extensively analyzed the structural and conformational aspects of compounds closely related to "(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one". For instance, research on 3,7-diazabicyclo[3.3.1]nonane derivatives highlights the preferred conformation of these compounds in various solvents, contributing to our understanding of their chemical behavior and potential applications in designing more efficient molecular structures for specific uses (Gálvez et al., 1985).
Pharmacological Applications
The pharmacological potential of diazabicyclo nonanone derivatives has been a subject of research, particularly focusing on their interactions with biological targets. For instance, studies have shown that certain derivatives exhibit high affinity for σ1 receptors, suggesting their utility in developing treatments targeting these receptors. This includes investigations into their cytotoxic activities against human tumor cell lines, indicating potential applications in cancer therapy (Geiger et al., 2007).
Drug Delivery Systems
Research into the structural modification of diazabicyclo[3.3.1]nonane derivatives has demonstrated their potential in creating stimulus-sensitive liposomal delivery systems. These systems can rapidly release water-soluble compounds in response to external factors such as pH changes, making them promising candidates for targeted drug delivery applications (Veremeeva et al., 2021).
Propriétés
IUPAC Name |
(1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-13-6-14(2)8-15(7-13)11-24-12-18(22)21-9-16-4-5-17(10-21)20(3)19(16)23/h6-8,16-17H,4-5,9-12H2,1-3H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQFSHNOTSPPRA-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CC3CCC(C2)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.